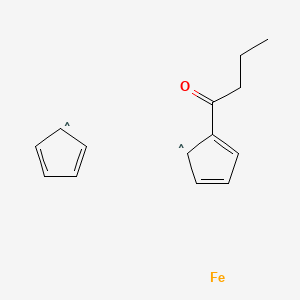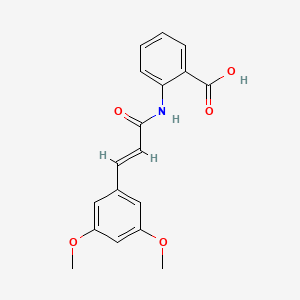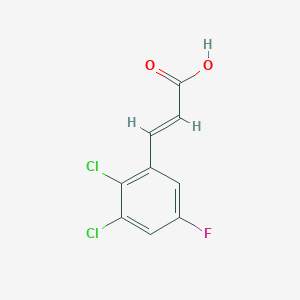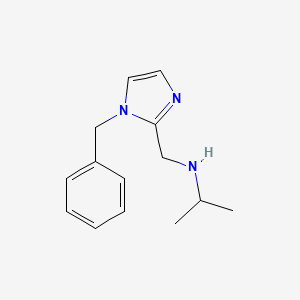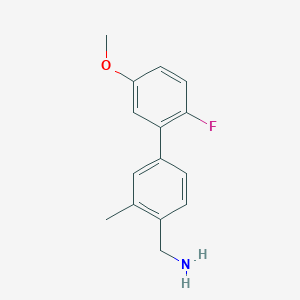
C-(2'-Fluoro-5'-methoxy-3-methyl-biphenyl-4-yl)-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the biphenyl structure, along with a methylamine group. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The fluorine, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions require specific reagents such as fluorinating agents, methoxylating agents, and methylating agents.
Amination: The final step involves the introduction of the methylamine group through a nucleophilic substitution reaction. This step typically requires the use of a suitable amine source and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in a biological setting, the compound may inhibit an enzyme by binding to its active site, thereby preventing substrate binding and catalysis.
Comparación Con Compuestos Similares
C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine can be compared with other similar compounds, such as:
C-(2’-Fluoro-5’-methoxy-biphenyl-4-yl)-methylamine: This compound lacks the methyl group on the biphenyl core, which may result in different chemical and biological properties.
C-(2’-Fluoro-3-methyl-biphenyl-4-yl)-methylamine: This compound lacks the methoxy group, which can affect its reactivity and interactions with molecular targets.
C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-ethylamine: This compound has an ethylamine group instead of a methylamine group, which may influence its chemical behavior and biological activity.
The uniqueness of C-(2’-Fluoro-5’-methoxy-3-methyl-biphenyl-4-yl)-methylamine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various scientific research applications.
Propiedades
Fórmula molecular |
C15H16FNO |
|---|---|
Peso molecular |
245.29 g/mol |
Nombre IUPAC |
[4-(2-fluoro-5-methoxyphenyl)-2-methylphenyl]methanamine |
InChI |
InChI=1S/C15H16FNO/c1-10-7-11(3-4-12(10)9-17)14-8-13(18-2)5-6-15(14)16/h3-8H,9,17H2,1-2H3 |
Clave InChI |
VBOYUTJZESPFEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)OC)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(2-hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13727216.png)

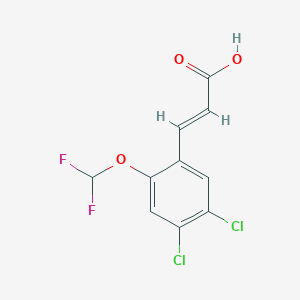


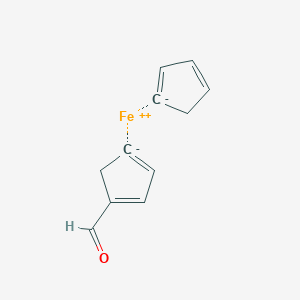
![Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13727238.png)
